molecular formula C14H17Cl2NO4 B1588697 (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid CAS No. 499995-81-2

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Cat. No.: B1588697
CAS No.: 499995-81-2
M. Wt: 334.2 g/mol
InChI Key: FYFDBWTUQWRLDK-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Reaction Systems: Automated systems control reaction conditions such as temperature, pressure, and reaction time to ensure consistency and efficiency.

    High-Throughput Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.

Major Products

    Hydrolysis: The major product is (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid.

    Substitution: Products vary depending on the nucleophile used.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid depends on its application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent reactions.

    Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.

    Pathways Involved: The pathways involved vary based on the biological target and the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid: The unprotected form of the compound.

    (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: A similar compound with a different substitution pattern on the phenyl ring.

    (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid: A compound with fluorine substituents instead of chlorine.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2,4-dichlorophenyl group. This combination imparts specific reactivity and properties that are valuable in various applications, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(3S)-3-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFDBWTUQWRLDK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426705
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499995-81-2
Record name (βS)-2,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499995-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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